molecular formula C22H23N3O4S2 B2389131 2-((5-(4-(Azepan-1-ylsulfonyl)phenyl)-1,3,4-oxadiazol-2-yl)thio)-1-phenylethanone CAS No. 923140-76-5

2-((5-(4-(Azepan-1-ylsulfonyl)phenyl)-1,3,4-oxadiazol-2-yl)thio)-1-phenylethanone

Cat. No. B2389131
CAS RN: 923140-76-5
M. Wt: 457.56
InChI Key: VUANNEFNZJCPHL-UHFFFAOYSA-N
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Description

The compound “2-((5-(4-(Azepan-1-ylsulfonyl)phenyl)-1,3,4-oxadiazol-2-yl)thio)-1-phenylethanone” is a complex organic molecule that contains several functional groups and structural features. It includes an azepane ring, a phenyl group, an oxadiazole ring, and a thioether linkage .


Molecular Structure Analysis

The molecule contains a seven-membered azepane ring, a five-membered 1,3,4-oxadiazole ring, and a six-membered phenyl ring . These rings may impart specific chemical properties to the molecule.

Scientific Research Applications

Synthesis and Characterization

The creation of potential drugs often requires confirming the structure of synthesized compounds using modern physical and physico-chemical methods. Research in this area has focused on studying 2-R-imino-1,3-thiazoline derivatives due to their promising direction for searching biologically active substances. For instance, the regioselectivity of the cyclization reaction of certain thiourea with 2-bromo-1-phenylethanone has been determined, which is crucial for understanding the synthesis process and the formation of more thermodynamically advantageous isomers (Perekhoda et al., 2017).

Antimicrobial Activities

Compounds with structural similarities have been synthesized and characterized for their antimicrobial activities. The synthesis involves facile and fast heterocyclization reactions leading to the creation of various bioactive fused heterocyclic compounds. Such compounds have shown higher antimicrobial activities as the fusion of heterocyclic rings increases, indicating their potential use in developing antimicrobial agents (Patel & Patel, 2015).

Quantum Chemical Calculations

Quantum chemical calculations play a vital role in understanding the electronic structure, geometry, and thermodynamic parameters of synthesized compounds. This approach helps in predicting the behavior of compounds in various reactions, thereby aiding in the synthesis of compounds with desired properties and biological activities. For example, the study of the true structure of interaction products through quantum chemical calculations and physico-chemical studies has been crucial in determining the regioselectivity of cyclization reactions (Perekhoda et al., 2017).

Synthesis of Oxadiazoles and Related Compounds

Oxadiazoles and related compounds have been synthesized from various starting materials, leading to the creation of derivatives with potential biological and pharmacological activities. The synthesis processes often involve reactions with specific reagents to yield compounds such as oxadiazoles, thiadiazoles, and triazoles, which are then characterized for their properties and activities (Sharba et al., 2005).

Mechanism of Action

The mechanism of action of this compound is not known as it is a novel or not widely studied compound .

properties

IUPAC Name

2-[[5-[4-(azepan-1-ylsulfonyl)phenyl]-1,3,4-oxadiazol-2-yl]sulfanyl]-1-phenylethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23N3O4S2/c26-20(17-8-4-3-5-9-17)16-30-22-24-23-21(29-22)18-10-12-19(13-11-18)31(27,28)25-14-6-1-2-7-15-25/h3-5,8-13H,1-2,6-7,14-16H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VUANNEFNZJCPHL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCCN(CC1)S(=O)(=O)C2=CC=C(C=C2)C3=NN=C(O3)SCC(=O)C4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23N3O4S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

457.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-((5-(4-(Azepan-1-ylsulfonyl)phenyl)-1,3,4-oxadiazol-2-yl)thio)-1-phenylethanone

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